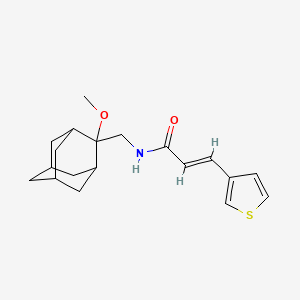

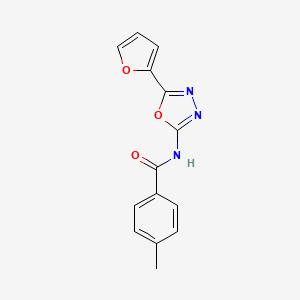

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide” is a compound that contains a furan ring, which is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . This compound also includes a 1,3,4-oxadiazole ring, which is a type of heterocyclic aromatic organic compound .

Aplicaciones Científicas De Investigación

- Derivatives of 1,3,4-oxadiazole, including this compound, have shown promising antimicrobial properties . Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. Investigating the minimum inhibitory concentration (MIC) and mode of action could provide valuable insights.

- Some 1,2,3-triazole derivatives, which share structural similarities with this compound, exhibit anti-inflammatory effects . Understanding the molecular mechanisms involved and assessing their potential as anti-inflammatory agents is an intriguing avenue for research.

- Modifications to the benzene ring of related compounds have led to improved herbicidal activity . Investigating the impact of substituents (such as CF3 or F) on the ortho-positions could enhance weed control strategies.

- Chalcones derived from similar structures have been evaluated for cytotoxic effects against lung carcinoma cells . Investigating the cytotoxicity of this compound and its derivatives could contribute to cancer research.

- The 1,2,3-triazole nucleus has been associated with diverse pharmacological activities, including analgesic, antiasthmatic, diuretic, and antihypertensive effects . Exploring these properties further could reveal novel therapeutic applications.

- Investigating the tautomeric equilibrium of this compound and related heterocyclic thione derivatives is an interesting area of study . Understanding the electronic structures and stability of different tautomers can provide fundamental insights.

Antimicrobial Activity

Anti-Inflammatory Properties

Herbicidal Activity

Cytotoxicity Studies

Pharmacological Applications

Thiol-Thione Tautomeric Equilibrium

Mecanismo De Acción

Target of Action

A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, has been reported to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can have therapeutic effects in conditions like diabetes and its complications .

Mode of Action

Furan derivatives are known to exhibit a wide range of biological and pharmacological properties . They have been employed as medicines in various disease areas due to their remarkable therapeutic efficacy .

Biochemical Pathways

Furan-containing compounds are known to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Propiedades

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-9-4-6-10(7-5-9)12(18)15-14-17-16-13(20-14)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVPGMVSJHJYKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole](/img/structure/B2412049.png)

![Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2412051.png)

![5-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2412055.png)

![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2412059.png)

![Ethyl 3-oxo-4-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]butanoate](/img/structure/B2412060.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2412062.png)

![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)